4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide
CAS No.:
Cat. No.: VC19992671
Molecular Formula: C19H26N6O3S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N6O3S |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoyl]-N,N-dimethylpiperazine-1-sulfonamide |
| Standard InChI | InChI=1S/C19H26N6O3S/c1-14-12-15(2)21-19(20-14)22-17-7-5-6-16(13-17)18(26)24-8-10-25(11-9-24)29(27,28)23(3)4/h5-7,12-13H,8-11H2,1-4H3,(H,20,21,22) |
| Standard InChI Key | PFRLLACMUKCUGA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Introduction
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound featuring a pyrimidine moiety, a sulfonamide group, and a piperazine ring. Its molecular formula is C19H26N6O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to its structural components.
Structural Features and Biological Activity
The compound's structure includes a benzoyl group linked to a piperazine derivative, which suggests potential biological activity due to the presence of these pharmacophoric elements. The pyrimidine ring and sulfonamide group are known for their roles in various biologically active compounds, including antimicrobial agents.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide | Pyrimidine, sulfonamide, piperazine | Potential antimicrobial/anticancer |
| Sulfamethoxazole | Sulfonamide | Antibacterial |
| Trimethoprim | Dihydrofolate reductase inhibitor | Antibacterial |
| Benzamide derivatives | Various substitutions on benzene ring | Anticancer potential |
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions to achieve high yields and purity. While specific synthesis protocols are not detailed in the available literature, the general approach involves the use of commercially available reagents and standard organic chemistry techniques.
Characterization of the compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS) to confirm its structure and purity.
Potential Applications
The potential applications of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide include interaction studies with biological targets such as enzymes or receptors. These studies are essential for determining the therapeutic potential and safety profile of the compound in clinical settings.
Comparison with Similar Compounds
This compound stands out due to its specific combination of a pyrimidine moiety and a piperazine ring structure, which may confer unique pharmacological properties compared to traditional sulfonamides and other related compounds.
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| 4-(4-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide | Sulfonamide, piperazine, pyrimidine | Potential antimicrobial/anticancer |
| Sulfamethazine | Sulfonamide, pyrimidine | Antibacterial |
| Sulfadiazine | Sulfonamide, pyrimidine | Antibacterial |
Future Research Directions
Future research should focus on elucidating the specific mechanisms of action and efficacy of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide in biological systems. This includes in-depth studies on its binding affinity to various biological targets and its potential as a therapeutic agent.
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